molecular formula C14H18ClN2O2+ B1203891 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium

4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium

Cat. No.: B1203891
M. Wt: 281.76 g/mol
InChI Key: ZIYPLFGQPKLCIR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is a complex organic compound with a unique structure that includes a chlorophenyl group, an aminocarbonyloxy group, and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a suitable alkyne derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-4-[N-(4-bromophenyl)aminocarbonyloxy]-2-butyn-1-aminium
  • N,N,N-Trimethyl-4-[N-(4-fluorophenyl)aminocarbonyloxy]-2-butyn-1-aminium
  • N,N,N-Trimethyl-4-[N-(4-methylphenyl)aminocarbonyloxy]-2-butyn-1-aminium

Uniqueness

4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials.

Properties

Molecular Formula

C14H18ClN2O2+

Molecular Weight

281.76 g/mol

IUPAC Name

4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium

InChI

InChI=1S/C14H17ClN2O2/c1-17(2,3)10-4-5-11-19-14(18)16-13-8-6-12(15)7-9-13/h6-9H,10-11H2,1-3H3/p+1

InChI Key

ZIYPLFGQPKLCIR-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC=C(C=C1)Cl

Synonyms

4-((4-chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium
4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium
4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride
4-Cl-McN-A-343

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.